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molecular formula C10H9ClS B8654484 2-(Chloromethyl)-3-methylbenzo[b]thiophene CAS No. 58863-51-7

2-(Chloromethyl)-3-methylbenzo[b]thiophene

Cat. No. B8654484
M. Wt: 196.70 g/mol
InChI Key: UKCHRKYPUXMBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648208B2

Procedure details

To an ice-cold solution of 3-methylbenzothiophene-2-methanol [Reference example 1] (480 mg, 2.69 mmol) in benzene (10 mL) was added dropwise, a solution of thionyl chloride (0.24 mL, 3.2 mmol) in benzene (3.5 mL). The mixture was stirred at room temperature for 3 hour, and concentrated under reduced pressure to give 2-chloromethyl-3-methylbenzothiophene as a yellow oil (548 mg, yield>99%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[CH2:11]O.S(Cl)([Cl:15])=O>C1C=CC=CC=1>[Cl:15][CH2:11][C:3]1[S:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
480 mg
Type
reactant
Smiles
CC1=C(SC2=C1C=CC=C2)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClCC=1SC2=C(C1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 548 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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